4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid is defined by its systematic IUPAC name, which reflects its structural complexity. The parent structure is benzoic acid , substituted at the para-position (C4) with a diazenyl group (–N=N–). This diazenyl group is further connected to a phenyl ring that bears an octadecylamino substituent (–NH–C₁₈H₃₇) at its own para-position. The (E) designation specifies the stereochemistry of the diazenyl double bond, indicating that the higher-priority groups (the phenyl and benzoic acid moieties) are on opposite sides.
The molecular formula is C₃₁H₄₇N₃O₂ , with an average molecular mass of 493.736 g/mol and a monoisotopic mass of 493.366828 g/mol . The extended alkyl chain (octadecyl, C₁₈H₃₇) dominates the molecular geometry, contributing to hydrophobic interactions and influencing solubility.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₃₁H₄₇N₃O₂ |
| Average mass | 493.736 g/mol |
| Monoisotopic mass | 493.366828 g/mol |
| ChemSpider ID | 2569228 |
The nomenclature adheres to IUPAC rules by prioritizing functional groups in the order: carboxylic acid > amine > diazenyl. The octadecylamino group is treated as a substituent on the phenyl ring, which itself is linked via the diazenyl bridge to the benzoic acid core.
Crystal Structure Analysis and Conformational Isomerism
Although direct crystallographic data for this compound is not publicly available, analogous azo-benzoic acid derivatives provide insights into its likely packing behavior. For example, the related compound 4-[(E)-2-(4-(dimethylamino)phenyl)diazenyl]benzoic acid crystallizes in the orthorhombic space group Pnma, with unit cell parameters a = 12.6814(6) Å, b = 7.0824(4) Å, and c = 17.4628(9) Å. These systems often exhibit planar arrangements of the diazenyl-linked aromatic rings, stabilized by π-π stacking and hydrogen bonding.
The (E)-configuration of the diazenyl group is critical for molecular planarity, which facilitates intermolecular interactions. In contrast, the (Z)-isomer would introduce steric clashes between the bulky octadecylamino and benzoic acid groups, making it thermodynamically disfavored. Conformational isomerism is further restricted by the rigidity of the diazenyl bridge, though rotation around the C–N bonds of the octadecylamino chain may occur.
Table 2: Hypothetical crystal parameters (based on analogues)
| Parameter | Value |
|---|---|
| Space group | Pnma (orthorhombic) |
| Unit cell dimensions | a ≈ 12–15 Å, b ≈ 7–8 Å, c ≈ 17–20 Å |
| Hydrogen bonding motif | C–H···O (carboxylic acid) |
Weak intermolecular C–H···O hydrogen bonds between the carboxylic acid and adjacent phenyl rings are expected to generate infinite chains, as observed in similar structures. The octadecyl chain likely adopts an all-anti conformation to minimize steric strain, contributing to layered supramolecular architectures.
Electronic Structure and Resonance Hybridization Patterns
The electronic structure of this compound is dominated by conjugation across the diazenyl group and aromatic systems. The diazenyl bridge (–N=N–) exhibits resonance hybridization , delocalizing π-electrons between the two nitrogen atoms and adjacent aromatic rings. This conjugation lowers the energy of the π→π* transitions, resulting in absorption bands in the visible region (λₐ₆ₛ ≈ 400–500 nm).
The electron-donating octadecylamino group (–NH–C₁₈H₃₇) further polarizes the phenyl ring, enhancing the electron density at the diazenyl linkage. Conversely, the carboxylic acid group (–COOH) acts as an electron-withdrawing moiety, creating a push-pull electronic gradient across the molecule. This asymmetry is critical for nonlinear optical (NLO) properties in related compounds.
Resonance structures :
- Benzoic acid-centered resonance : The carboxylic acid group delocalizes electrons into the ring, stabilizing negative charge on the oxygen atoms.
- Diazenyl resonance : The –N=N– group alternates between single and double bonds, with partial positive charges on the nitrogens.
- Amino group contribution : The lone pair on the octadecylamino nitrogen donates electron density into the phenyl ring, modulating conjugation efficiency.
Time-dependent density functional theory (TD-DFT) calculations on analogous systems predict charge-transfer transitions involving the diazenyl and carboxylic acid groups, with excitation energies correlated to the substituent electronic effects.
Supramolecular Assembly Driven by Alkyl Chain Interactions
The octadecyl chain (C₁₈H₃₇) plays a pivotal role in directing supramolecular assembly through van der Waals interactions. In nonpolar solvents or solid-state phases, these chains aggregate into hydrophobic domains, forming lamellar or micellar structures. The benzoic acid moiety, meanwhile, participates in hydrogen-bonded networks, creating a dual-interaction framework.
Key assembly mechanisms :
- Hydrophobic stacking : Alkyl chains align parallel to maximize London dispersion forces, with interchain distances of ~4.2 Å.
- Hydrogen bonding : Carboxylic acid dimers form cyclic (R₂²(8)) motifs, while weaker C–H···O interactions link adjacent aromatic rings.
- π-π interactions : Face-to-face stacking of phenyl rings (3.5–4.0 Å separation) stabilizes layered architectures.
Table 3: Supramolecular interaction types
| Interaction Type | Energy Contribution (kJ/mol) | Role in Assembly |
|---|---|---|
| Van der Waals (alkyl) | 5–20 | Domain formation |
| Hydrogen bonding | 10–30 | Structural rigidity |
| π-π stacking | 5–15 | Planar alignment |
In Langmuir-Blodgett films or liquid crystalline phases, the octadecyl chain enables temperature-dependent phase transitions, while the rigid diazenyl-benzoic acid core maintains structural integrity. This balance between flexibility and rigidity is exploitable in materials science for designing stimuli-responsive surfaces.
Properties
CAS No. |
184784-70-1 |
|---|---|
Molecular Formula |
C31H47N3O2 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
4-[[4-(octadecylamino)phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C31H47N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-32-28-22-24-30(25-23-28)34-33-29-20-18-27(19-21-29)31(35)36/h18-25,32H,2-17,26H2,1H3,(H,35,36) |
InChI Key |
WYFMXQJUMVEUJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization Step
- Starting material: 4-aminobenzoic acid or a related para-substituted aniline derivative.
- Reagents: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperature (0–5 °C).
- Process: The aromatic amine is converted into the corresponding diazonium salt by reaction with nitrous acid generated in situ.
- Control parameters: pH maintained around 1–2, temperature strictly controlled to prevent decomposition.
Coupling Reaction
- Coupling partner: 4-(octadecylamino)aniline or a similar long-chain alkyl-substituted aromatic amine.
- Conditions: The diazonium salt solution is slowly added to a solution of the coupling partner under alkaline or neutral conditions (pH 7–9) to facilitate azo bond formation.
- Temperature: Typically maintained between 10–35 °C to optimize yield and selectivity.
- Outcome: Formation of the azo linkage with (E)-configuration predominating.
Purification
- Methods: Filtration, recrystallization from suitable solvents (e.g., ethanol, water mixtures), and chromatographic techniques.
- Yield and purity: High purity (>98%) achievable with optimized conditions; yields vary depending on scale and reagent quality.
Analytical Data and Research Findings
- Purity: High-performance liquid chromatography (HPLC) confirms purity >98% under optimized conditions.
- Spectroscopic confirmation: UV-Vis spectroscopy shows characteristic azo absorption bands; NMR and IR confirm functional groups.
- Yield: Typically ranges from 70% to 85% depending on reaction scale and conditions.
- Stability: The (E)-azo configuration is thermodynamically favored and stable under ambient conditions.
Comparative Table of Preparation Parameters for Related Azo Benzoic Acids
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| Diazotization pH | 1–2 | Acidic conditions required |
| Coupling pH | 7–9 | Neutral to slightly alkaline preferred |
| Coupling Temp. | 10–35 °C | Controls reaction rate and selectivity |
| Reaction Time | 15–30 minutes (diazotization), 30–60 minutes (coupling) | Efficient synthesis |
| Purity (HPLC) | >98% | High purity achievable |
| Yield | 70–85% | Dependent on reagent quality and scale |
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group (N=N) to an amine group (NH-NH).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Liquid Crystal Displays
Liquid Crystal Technology:
The compound is known for its application in liquid crystal displays (LCDs). Its ability to undergo phase transitions makes it suitable for use as a liquid crystal material. The presence of the octadecylamino group enhances the alignment properties of the liquid crystals, which is crucial for optimizing display performance.
Phase Transition Characteristics:
- Thermal Stability: The compound exhibits thermal stability, which is essential for maintaining performance across varying temperatures.
- Optical Properties: The azo group facilitates photoisomerization, allowing the material to change its optical properties when exposed to light, thus enabling dynamic control over display characteristics.
Drug Delivery Systems
Targeted Drug Delivery:
4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid has been explored for use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles in aqueous environments. This property can be harnessed to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Mechanism of Action:
- Micelle Formation: The compound forms stable micelles that can encapsulate therapeutic agents.
- Controlled Release: Upon exposure to specific stimuli (e.g., light or pH changes), the azo bond can undergo cleavage, leading to the controlled release of the encapsulated drug.
Biological Imaging and Dye Applications
Fluorescent Dyes:
The compound is also utilized as a fluorescent dye in biological imaging. Its structural features allow it to absorb light at specific wavelengths and emit fluorescence, making it useful for labeling cells and tissues.
Applications in Research:
- Cell Imaging: Researchers use this compound to visualize cellular processes and interactions.
- Diagnostic Tools: It can serve as a marker in various diagnostic assays due to its fluorescent properties.
Case Study 1: Liquid Crystal Displays
A study demonstrated that incorporating 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid into LCD formulations significantly improved response times and contrast ratios compared to traditional materials.
Case Study 2: Drug Delivery Systems
In a recent experiment, researchers used this compound to create a micellar system for delivering anticancer drugs. The results showed enhanced cytotoxicity against cancer cells while minimizing side effects on healthy cells.
Mechanism of Action
The mechanism of action of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid primarily involves its ability to undergo reversible photoisomerization. Upon exposure to ultraviolet (UV) light, the compound can switch between its trans (E) and cis (Z) isomers. This photoisomerization process leads to significant changes in the molecular structure and polarity of the compound, which can be harnessed for various applications, such as optical storage devices and molecular switches .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent-Driven Structural and Electronic Comparisons
Notes:
- Octadecylamino vs. Dimethylamino: The C₁₈ chain drastically increases hydrophobicity and molecular weight (~555 vs. 269 g/mol), reducing water solubility but enhancing lipid compatibility. Dimethylamino derivatives, like para-methyl red, exhibit stronger electron-donating effects, shifting absorption spectra toward visible light .
- Sulfonamide vs. Alkylamino: Sulfasalazine’s sulfonamide group (–SO₂NH–) and pyridine ring enable hydrogen bonding and π-π interactions, critical for its anti-inflammatory activity. In contrast, the octadecylamino group lacks hydrogen-bond donors, favoring nonpolar interactions .
- Hydroxyl vs. Carboxylic Acid : The hydroxyl group in ’s compound improves water solubility, while the benzoic acid moiety in the target compound allows for salt formation (e.g., sodium salts) or conjugation with biomolecules .
Physicochemical and Functional Comparisons
- Melting Points : Long alkyl chains (e.g., octadecyl) typically lower melting points due to disrupted crystallinity. For instance, Sulfasalazine melts at 260–265°C (dec.), whereas the target compound may exhibit a lower range .
- Crystal Packing: shows that dihedral angles between aromatic rings in azo compounds influence solid-state packing. The octadecylamino group’s flexibility may reduce crystallinity compared to rigid substituents like –SO₂NH– .
- Biological Activity : Sulfasalazine’s anti-inflammatory action relies on azo bond cleavage in the gut. The target compound’s stability (due to the E-configuration and long chain) might limit metabolic breakdown, favoring topical or sustained-release applications .
Biological Activity
The compound 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid , also known as a derivative of azo compounds, has garnered attention for its potential biological activities. This article explores its biological activity, supported by research findings, data tables, and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 304.40 g/mol
- CAS Number : 6925-48-0
Structure
The compound features an azo (-N=N-) linkage between two aromatic systems, which is characteristic of many azo dyes and their derivatives. The presence of the long octadecyl chain suggests potential amphiphilic properties, influencing its interaction with biological membranes.
Antimicrobial Activity
Recent studies have indicated that azo compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives similar to 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid showed activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the octadecyl chain.
Table 1: Antimicrobial Activity of Azo Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid | P. aeruginosa | 25 µg/mL |
Anticancer Activity
The potential anticancer properties of azo compounds have also been explored. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
Case Study: Induction of Apoptosis
In a controlled study, treatment with 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid resulted in significant apoptosis in human cancer cell lines. Flow cytometry analysis revealed an increase in apoptotic cells compared to controls.
Cytotoxicity and Safety Profile
While the biological activities are promising, it is crucial to assess the cytotoxicity of the compound. Toxicological evaluations have shown that at lower concentrations, the compound exhibits minimal cytotoxic effects on non-cancerous cell lines.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| NIH/3T3 (mouse fibroblast) | >100 |
The biological activity of 4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid can be attributed to several mechanisms:
- Membrane Disruption : The long hydrophobic chain facilitates insertion into lipid bilayers, disrupting membrane integrity.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, leading to cellular damage and apoptosis.
- Gene Regulation : Azo compounds can influence gene expression related to cell growth and apoptosis pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
